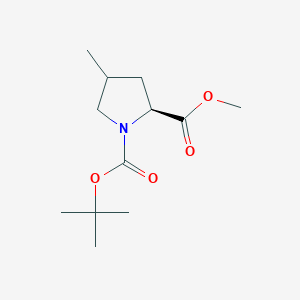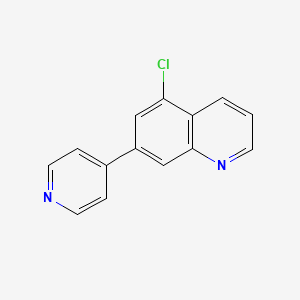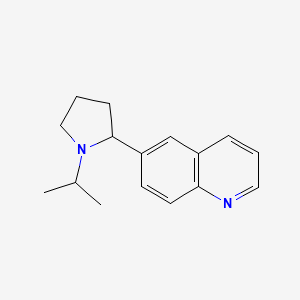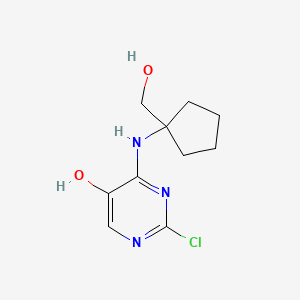
1,6-Naphthalenedicarboxylic acid, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Naphthalenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups attached to the naphthalene ring at the 1 and 6 positions. This compound is used in various industrial applications, particularly in the production of high-performance polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Naphthalenedicarboxylic acid, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,6-naphthalenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 1,6-diisopropylnaphthalene. This process uses a homogeneous rhodium catalyst in the presence of methanol to produce the desired ester. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Naphthalenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: 1,6-Naphthalenedicarboxylic acid.
Reduction: 1,6-Naphthalenedimethanol.
Substitution: 1,6-Dibromo- or 1,6-dinitronaphthalene, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,6-Naphthalenedicarboxylic acid, dimethyl ester has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyethylene naphthalate (PEN), which has superior thermal and mechanical properties compared to polyethylene terephthalate (PET).
Biology: It is used in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Research into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of resins, coatings, and adhesives due to its excellent chemical resistance and mechanical strength.
Wirkmechanismus
The mechanism of action of 1,6-naphthalenedicarboxylic acid, dimethyl ester in various applications involves its ability to undergo ester hydrolysis, oxidation, and reduction reactions. In polymer synthesis, the ester groups react with diols to form polyesters through a condensation reaction. The aromatic ring provides rigidity and stability to the resulting polymers, enhancing their performance characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Another isomer with ester groups at the 2 and 6 positions.
1,4-Naphthalenedicarboxylic acid, dimethyl ester: Ester groups at the 1 and 4 positions.
1,5-Naphthalenedicarboxylic acid, dimethyl ester: Ester groups at the 1 and 5 positions.
Uniqueness
1,6-Naphthalenedicarboxylic acid, dimethyl ester is unique due to the specific positioning of the ester groups, which influences its reactivity and the properties of the polymers it forms. The 1 and 6 positions on the naphthalene ring provide a distinct spatial arrangement that affects the polymer’s crystallinity, thermal stability, and mechanical strength.
Eigenschaften
CAS-Nummer |
16144-94-8 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
dimethyl naphthalene-1,6-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
JZZYEPMPRIJICF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)



![2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)
